3',5,7-Tri-O-(beta-hydroxyethyl)rutoside
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Overview
Description
3’,5,7-Tri-O-(beta-hydroxyethyl)rutoside is a semisynthetic flavonoid derivative of rutoside, also known as rutin. It is a compound that has been modified to include hydroxyethyl groups at specific positions on the rutoside molecule. This modification enhances its solubility and bioavailability, making it more effective for various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’,5,7-Tri-O-(beta-hydroxyethyl)rutoside typically involves the hydroxyethylation of rutin. This process can be carried out using ethylene oxide in the presence of a base, such as sodium hydroxide. The reaction conditions often include controlled temperature and pressure to ensure the selective addition of hydroxyethyl groups at the 3’, 5, and 7 positions .
Industrial Production Methods: Industrial production of 3’,5,7-Tri-O-(beta-hydroxyethyl)rutoside follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 3’,5,7-Tri-O-(beta-hydroxyethyl)rutoside undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different hydroxyethylated flavonoid derivatives.
Substitution: The hydroxyethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific solvents to facilitate the reaction.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield various hydroxyethylated derivatives .
Scientific Research Applications
3’,5,7-Tri-O-(beta-hydroxyethyl)rutoside has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of flavonoids and their derivatives in various chemical reactions.
Biology: It is investigated for its antioxidant properties and its ability to modulate biological pathways.
Mechanism of Action
The mechanism of action of 3’,5,7-Tri-O-(beta-hydroxyethyl)rutoside involves its interaction with the microvascular endothelium. It reduces capillary permeability and edema by stabilizing the endothelial barrier. This action is mediated through the modulation of various molecular pathways, including the inhibition of inflammatory mediators and the enhancement of endothelial cell function .
Comparison with Similar Compounds
- Monoxerutin
- Dihydroxyethylrutoside
- Troxerutin
- Tetrahydroxyethylrutoside
Comparison: Compared to these similar compounds, 3’,5,7-Tri-O-(beta-hydroxyethyl)rutoside has unique properties due to the specific positioning of the hydroxyethyl groups. This positioning enhances its solubility and bioavailability, making it more effective in certain applications. Additionally, its specific molecular structure allows for targeted interactions with biological pathways, providing distinct therapeutic benefits .
Properties
CAS No. |
81793-49-9 |
---|---|
Molecular Formula |
C33H42O19 |
Molecular Weight |
742.7 g/mol |
IUPAC Name |
5,7-bis(2-hydroxyethoxy)-2-[4-hydroxy-3-(2-hydroxyethoxy)phenyl]-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C33H42O19/c1-14-23(38)26(41)28(43)32(49-14)48-13-21-24(39)27(42)29(44)33(51-21)52-31-25(40)22-19(47-9-6-36)11-16(45-7-4-34)12-20(22)50-30(31)15-2-3-17(37)18(10-15)46-8-5-35/h2-3,10-12,14,21,23-24,26-29,32-39,41-44H,4-9,13H2,1H3/t14-,21+,23-,24+,26+,27-,28+,29+,32+,33-/m0/s1 |
InChI Key |
RKQVQFBJUJVQEV-VVSTWUKXSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=C(C3=O)C(=CC(=C4)OCCO)OCCO)C5=CC(=C(C=C5)O)OCCO)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=C(C3=O)C(=CC(=C4)OCCO)OCCO)C5=CC(=C(C=C5)O)OCCO)O)O)O)O)O)O |
Origin of Product |
United States |
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